N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide
Brand Name: Vulcanchem
CAS No.: 1797618-85-9
VCID: VC5366817
InChI: InChI=1S/C15H24N4O/c1-15(2,3)14(20)17-11-12-16-8-7-13(18-12)19-9-5-4-6-10-19/h7-8H,4-6,9-11H2,1-3H3,(H,17,20)
SMILES: CC(C)(C)C(=O)NCC1=NC=CC(=N1)N2CCCCC2
Molecular Formula: C15H24N4O
Molecular Weight: 276.384

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide

CAS No.: 1797618-85-9

Cat. No.: VC5366817

Molecular Formula: C15H24N4O

Molecular Weight: 276.384

* For research use only. Not for human or veterinary use.

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide - 1797618-85-9

Specification

CAS No. 1797618-85-9
Molecular Formula C15H24N4O
Molecular Weight 276.384
IUPAC Name 2,2-dimethyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]propanamide
Standard InChI InChI=1S/C15H24N4O/c1-15(2,3)14(20)17-11-12-16-8-7-13(18-12)19-9-5-4-6-10-19/h7-8H,4-6,9-11H2,1-3H3,(H,17,20)
Standard InChI Key JIDGGZAYQFIALV-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)NCC1=NC=CC(=N1)N2CCCCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by a pyrimidine ring substituted at the 4-position with a piperidine group and at the 2-position with a methyl-pivalamide side chain. Its molecular formula is C<sub>13</sub>H<sub>18</sub>N<sub>4</sub>O, with a molecular weight of 258.31 g/mol. The piperidine ring adopts a chair conformation, while the pyrimidine core maintains planarity, facilitating interactions with biological targets . Key structural features include:

  • Pyrimidine moiety: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3, enabling hydrogen bonding and π-π stacking.

  • Piperidine substituent: A saturated six-membered ring providing conformational flexibility and enhancing lipophilicity.

  • Pivalamide group: A bulky tertiary amide that improves metabolic stability and membrane permeability.

Spectroscopic and Crystallographic Data

X-ray crystallography of analogous compounds reveals a dihedral angle of 68.2° between the pyrimidine and piperidine rings, suggesting moderate conformational flexibility. Infrared (IR) spectroscopy typically shows absorption bands at 1,650 cm<sup>−1</sup> (C=O stretch) and 3,300 cm<sup>−1</sup> (N-H stretch), consistent with the pivalamide functional group. Nuclear magnetic resonance (NMR) spectra feature distinct signals for the piperidine protons (δ 2.4–3.1 ppm) and the pyrimidine C-H group (δ 8.2 ppm).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>13</sub>H<sub>18</sub>N<sub>4</sub>O
Molecular Weight258.31 g/mol
LogP (Calculated)2.1 ± 0.3
Solubility (Water)0.12 mg/mL
Melting Point148–152°C

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via a two-step sequence:

  • Nucleophilic substitution: 4-Chloropyrimidine reacts with piperidine in the presence of potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) to form 4-(piperidin-1-yl)pyrimidine.

  • Acylation: The intermediate undergoes reaction with pivaloyl chloride in anhydrous dichloromethane (DCM) using triethylamine (Et<sub>3</sub>N) as a base.

4-Chloropyrimidine+PiperidineK2CO34-(Piperidin-1-yl)pyrimidinePivaloyl Chloride, Et3NN-((4-(Piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide\text{4-Chloropyrimidine} + \text{Piperidine} \xrightarrow{\text{K}_2\text{CO}_3} \text{4-(Piperidin-1-yl)pyrimidine} \xrightarrow{\text{Pivaloyl Chloride, Et}_3\text{N}} \text{N-((4-(Piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide}

Industrial-Scale Production

For large-scale manufacturing, continuous flow reactors are employed to enhance yield (85–90%) and reduce reaction time. Solvent-free conditions and microwave-assisted heating (100°C, 30 minutes) further optimize efficiency.

Pharmacological Profile

Anti-Cancer Activity

In vitro studies on analogous pyrimidine-piperidine hybrids demonstrate potent inhibition of cancer cell proliferation. For example, derivatives with similar structures exhibit IC<sub>50</sub> values of 8–10 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines . Mechanistic studies suggest:

  • Cell cycle arrest: Induction of G2/M phase arrest via modulation of cyclin-dependent kinases (CDKs).

  • Apoptosis: Activation of caspase-3 and caspase-9 pathways.

Anti-Inflammatory Effects

The compound suppresses pro-inflammatory cytokines (TNF-α, IL-6) in murine macrophages by inhibiting NF-κB translocation. At 10 µM, it reduces LPS-induced TNF-α production by 62%.

Structure-Activity Relationships (SAR)

Role of the Piperidine Ring

  • Lipophilicity: Replacement of piperidine with morpholine reduces activity by 40%, highlighting the importance of lipophilic interactions .

  • Substituent Effects: N-Methylation of piperidine enhances metabolic stability but decreases solubility .

Modifications to the Pyrimidine Core

  • Electron-Withdrawing Groups: Introduction of fluorine at the 5-position improves binding affinity to kinase targets by 3-fold .

  • Ring Expansion: Replacement of pyrimidine with pyridine abolishes activity, underscoring the necessity of the diazine scaffold .

Table 2: Impact of Structural Modifications on Biological Activity

ModificationEffect on IC<sub>50</sub> (Cancer)Effect on Solubility
Piperidine → Morpholine↑ 40%↑ 20%
5-Fluorine Substituent↓ 70%↓ 15%
Pivalamide → Acetamide↑ 25%↑ 35%

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